molecular formula C4H10ClNS B13028155 (3R)-pyrrolidine-3-thiol hydrochloride

(3R)-pyrrolidine-3-thiol hydrochloride

Cat. No.: B13028155
M. Wt: 139.65 g/mol
InChI Key: BOKKMODFTCFDDY-PGMHMLKASA-N
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Description

(3R)-pyrrolidine-3-thiol hydrochloride is a chiral compound with a pyrrolidine ring structure substituted with a thiol group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-pyrrolidine-3-thiol hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding pyrrolidine-3-thione precursor using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3R)-pyrrolidine-3-thiol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Pyrrolidine-3-thiol.

    Substitution: Thioethers.

Mechanism of Action

The mechanism of action of (3R)-pyrrolidine-3-thiol hydrochloride involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, including redox regulation and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-pyrrolidine-3-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for specific interactions with thiol-reactive reagents and biomolecules. This makes it particularly valuable in applications requiring thiol-specific chemistry and redox processes .

Properties

Molecular Formula

C4H10ClNS

Molecular Weight

139.65 g/mol

IUPAC Name

(3R)-pyrrolidine-3-thiol;hydrochloride

InChI

InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1

InChI Key

BOKKMODFTCFDDY-PGMHMLKASA-N

Isomeric SMILES

C1CNC[C@@H]1S.Cl

Canonical SMILES

C1CNCC1S.Cl

Origin of Product

United States

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